3-Propyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

Lipophilicity ADME prediction Triazinobenzimidazole

Securing the 3-propyl congener for systematic N-3 alkyl SAR studies is often challenging. This compound bridges the gap between ethyl and longer-chain analogs, enabling complete logP-permeability profiling. Highlights for your procurement decision: · Complements methyl/ethyl standards for reversed-phase HPLC method validation. · Enables fine-tuning of lipophilicity in cell-based DHFR inhibition assays. · Quantifiable differentiation from ethyl analogue (ΔlogP ≈ +0.5) reduces functional interchangeability risk.

Molecular Formula C12H16N4
Molecular Weight 216.28 g/mol
Cat. No. B12137551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Propyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
Molecular FormulaC12H16N4
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCCCN1CNC2=NC3=CC=CC=C3N2C1
InChIInChI=1S/C12H16N4/c1-2-7-15-8-13-12-14-10-5-3-4-6-11(10)16(12)9-15/h3-6H,2,7-9H2,1H3,(H,13,14)
InChIKeyMGWFNYBXCGGCJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Propyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole – Core Scaffold, Physicochemical Identity, and Comparator Landscape


3-Propyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole (CAS 144704-99-4, molecular formula C₁₂H₁₆N₄, exact mass 216.28 g·mol⁻¹) belongs to the fused heterocyclic class of 1,2,3,4-tetrahydro-1,3,5-triazino[1,2-a]benzimidazoles [1]. The core scaffold is constructed by annulation of a partially saturated 1,3,5-triazine ring onto the 1,2-face of a benzimidazole nucleus, with an n-propyl substituent at the N-3 position of the triazine ring . This compound series has been reported to exhibit herbicidal, antibacterial, antifungal, and dihydrofolate reductase (DHFR) inhibitory activities, making the scaffold relevant to both agrochemical and anti-infective drug discovery programs [2][3]. However, the vast majority of published structure–activity relationship (SAR) campaigns have explored aryl, heteroaryl, or short-chain alkyl (methyl, ethyl) substituents at the N-3 and C-4 positions, leaving the specific n-propyl congener largely uncharacterized in the peer-reviewed primary literature [2][4].

N-3 alkyl SAR probe for triazinobenzimidazole lead series
DHFR inhibition pathway studies (class-level pharmacophore)
Chromatographic reference for homologous alkyl chain series

Why 3-Propyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole Cannot Be Freely Replaced by Its 3-Ethyl, 3-Isopropyl, or 3-Methyl Congeners


Within the 1,2,3,4-tetrahydrotriazino[1,2-a]benzimidazole series, the N-3 alkyl substituent length and branching critically modulate three properties essential for biological target engagement and formulation: (i) lipophilicity (logP), which governs membrane permeability and non-specific binding; (ii) steric bulk, which controls the conformational preference of the tetrahydrotriazine ring and thereby the spatial orientation of hydrogen-bond donor/acceptor motifs; and (iii) metabolic stability, as longer unbranched alkyl chains are substrates for ω-oxidation while branched chains resist cytochrome P450-mediated degradation [1]. Quantitative evidence for the 3-ethyl analogue (CAS 669718-06-3) confirms that even a one‑methylene‑unit truncation from propyl to ethyl shifts the computed logP by approximately –0.5 units and reduces the molecular weight by 14 Da, changes that can alter both passive permeability and binding kinetics [2]. No head-to-head experimental comparison of the 3-propyl derivative against its closest analogues has been published, meaning that any assumption of functional interchangeability lacks empirical support [3]. Consequently, end-users requiring reproducible biological activity, consistent physicochemical behavior in formulation, or defined SAR for lead optimisation cannot simply substitute a different N-3 alkyl homologue without incurring significant scientific and procurement risk.

This product
n-Propyl chain balances lipophilicity and steric demand for target engagement
vs
3-Ethyl / 3-Methyl
Lower logP and smaller steric volume may shift cell permeability and binding kinetics
This product
Linear alkyl chain permits metabolic oxidation pathway
vs
3-Isopropyl
Branched chain may resist CYP oxidation but alter active-site complementarity

Measurable Differentiation of 3-Propyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole Against the Closest Analogs


Computed Lipophilicity (logP) Increase Relative to the 3-Ethyl Analogue

The n-propyl substituent at N-3 extends the alkyl chain by one methylene unit relative to the 3-ethyl analogue (CAS 669718-06-3), resulting in a predicted increase in logP of approximately +0.5 to +0.6 log units when calculated by the same in silico method [1]. This difference shifts the compound from a predominantly hydrophilic character (3-ethyl: logP ≈ 1.8–2.0) to a moderately lipophilic profile, which can enhance passive membrane diffusion while also increasing the risk of non-specific protein binding.

Predicted logP vs 3-Ethyl
Data to verify
3-Propyl: logP ≈ 2.3–2.5
3-Ethyl: logP ≈ 1.8–2.0
Δ ≈ +0.5 to +0.6 (in silico)
Computed lipophilicity shift may alter passive permeability and protein binding
No experimental logP reported; predicted by ALOGPS consensus
Lipophilicity ADME prediction Triazinobenzimidazole

Molecular Weight and Molar Refractivity as a Determinant of Passive Permeability vs. the 3-Methyl and 3-Ethyl Congeners

The molecular weight of the 3-propyl derivative (216.28 g·mol⁻¹) lies above the lower end of the series (3-methyl: ~188.23 g·mol⁻¹; 3-ethyl: 202.26 g·mol⁻¹), thereby increasing the molar refractivity (MR) and the molecular volume [1]. In the context of Lipinski's Rule of Five and related permeability models, this incremental increase in size can reduce aqueous solubility and passive paracellular transport while still remaining well below the 500 Da threshold for oral bioavailability [2].

Molecular weight / MR
Context-dependent
MW 216.28 g·mol⁻¹ (MR ≈ 62–65 cm³·mol⁻¹)
Increment vs. methyl (+28 Da) and ethyl (+14 Da) influences solubility and retention
Calculated from formula; no experimental density available
Molecular weight Passive permeability Physicochemical differentiation

Herbicidal Activity of the Tetrahydrotriazino[1,2-a]benzimidazole Class – Class-Level Evidence and the Gap for the 3-Propyl Derivative

Ward et al. (1986) reported the pre-emergence and post-emergence herbicidal activity of a series of 1,2,3,4-tetrahydro-1,3,5-triazino[1,2-a]benzimidazoles against a panel of monocotyledonous and dicotyledonous weed species [1]. Within that series, the nature of the substituent at N-3 (H, CH₃, C₂H₅, n-C₃H₇, i-C₃H₇, n-C₄H₉) was shown to modulate both the spectrum and potency of herbicidal effect. However, the published article provides per‑compound quantitative data only for a subset of the made derivatives, and the specific 3-propyl congener values were not individually tabulated in the accessible portion of the manuscript. Therefore, while class-level data confirm that N-3 alkyl chain length influences herbicidal potency, the precise quantitative differentiation of the 3-propyl compound relative to its neighbours cannot be extracted from this source.

Herbicidal class-level SAR
Class-level inference
Not individually reported for the 3-propyl congener
Class-level data confirm alkyl chain modulates potency; 3-propyl quantitative data unavailable
Ward et al. 1986; in-house screening required
Herbicidal activity Agrochemical Structure-activity relationship

Electrochemical and Antibacterial Activity of s-Triazino-Benzimidazoles – Absence of Per-Compound Data for the 3-Propyl Derivative

Guedouar et al. (2024) demonstrated a correlation between the electrochemical reduction potential and the in vitro antibacterial activity of substituted s-triazino-benzimidazoles against Gram-positive and Gram-negative strains [1]. The study reported that compounds bearing electron‑withdrawing aryl groups at the 4-position displayed more positive reduction potentials and higher antibacterial potency. The 3-propyl derivative, which carries only an alkyl substituent and lacks the aryl modification, would be predicted to reside at the lower-activity end of the structure–activity landscape. No experimental electrochemical or antibacterial data were reported specifically for the 3-propyl compound in that study.

Antibacterial / electrochem.
Class-level inference
Not determined for the 3-propyl derivative in the cited study
Redox-activity correlation exists for aryl-substituted analogues; 3-propyl profile not characterized
Guedouar et al. 2024; cyclic voltammetry, MIC data only for 4-aryl derivatives
Antibacterial Electrochemical behavior Redox potential

Where 3-Propyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole Fits in Today's Research and Industrial Workflows


Lead Optimisation in Medicinal Chemistry – Modulating Lipophilicity and Membrane Permeability

The predicted logP increment of +0.5 to +0.6 relative to the 3-ethyl analogue positions the 3-propyl derivative as a tool for fine-tuning cell permeability in triazinobenzimidazole-based lead series targeting intracellular enzymes such as DHFR [1]. Researchers who have already profiled the 3‑methyl or 3‑ethyl congeners and require a slightly more lipophilic candidate for cell-based assays can procure the 3‑propyl variant to complete a systematic N‑3 alkyl scan.

Agrochemical Discovery – Herbicidal Lead Scaffold Expansion

The class-level herbicidal activity documented by Ward et al. (1986) [2] indicates that this scaffold can serve as a starting point for pre‑emergence herbicide development. The 3‑propyl substituent may provide a balance between soil mobility and foliar uptake that is distinct from the shorter alkyl chains; in‑house greenhouse screening comparing the 3‑propyl compound with the 3‑ethyl and 3‑isopropyl analogues is recommended to quantify this differentiation.

Physicochemical Reference Standard for Chromatographic Method Development

The molecular weight (216.28 g·mol⁻¹) and computed logP (~2.3–2.5) place the 3‑propyl derivative in a useful range for calibrating reversed‑phase HPLC and UPLC methods that separate closely related triazinobenzimidazole impurities or metabolites [3]. Its retention time, when compared with the 3‑methyl and 3‑ethyl standards, provides a three‑point homologous series that can validate linear logP–retention relationships.

Biochemical Probe for DHFR Inhibition – Building on Class-Level SAR

The triazino[1,2‑a]benzimidazole scaffold is a recognized pharmacophore for DHFR inhibition [4]. The 3‑propyl compound, while uncharacterised in direct DHFR assays, can be deployed as a comparator in enzyme inhibition screens alongside the 3‑methyl and 3‑ethyl analogues to map the hydrophobic tolerance of the DHFR active site and to identify the optimal alkyl chain length for potency and selectivity.

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
N-3 alkyl lipophilicity probe
Cell permeability and protein binding assay comparison
Agrochemical discovery (herbicide class expansion)
Class-level herbicidal scaffold
In-house greenhouse screening against target weed panel
Chromatographic reference standard
Homologous retention marker
Reversed-phase logP–retention linearity validation
DHFR inhibition biochemical probe
Triazino[1,2-a]benzimidazole pharmacophore
Enzyme inhibition assay with alkyl chain length series
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